3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile, also known as FMIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMIQ is a derivative of isoquinoline, a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile involves its binding to dopamine D2 receptors in the brain, which modulates the release of dopamine and other neurotransmitters. This modulation of neurotransmitter release is thought to underlie the therapeutic effects of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in the treatment of neurological and mood disorders.
Biochemical and physiological effects:
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of dopamine reuptake, and the activation of certain signaling pathways in the brain. These effects are thought to contribute to the therapeutic actions of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in the treatment of neurological and mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in lab experiments is its high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in neurological and mood disorders. However, one limitation of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile, including:
1. Further investigation of its therapeutic potential in the treatment of neurological and mood disorders.
2. Development of more efficient synthesis methods for 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile.
3. Exploration of its potential as a tool for studying dopamine D2 receptors and other neurotransmitter systems in the brain.
4. Investigation of its potential as a lead compound for the development of new drugs with improved therapeutic properties.
Synthesemethoden
The synthesis of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile involves the reaction of 6-fluoro-1-methyl-3,4-dihydroisoquinoline with acrylonitrile in the presence of a palladium catalyst. The resulting product is a white solid with a melting point of 136-138°C.
Wissenschaftliche Forschungsanwendungen
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has a high affinity for dopamine D2 receptors, which are implicated in the pathogenesis of these disorders. 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
Eigenschaften
IUPAC Name |
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-10-13-4-3-12(14)9-11(13)5-8-16(10)7-2-6-15/h3-4,9-10H,2,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBJVWYBLHVWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1CCC#N)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.